1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14739007
InChI: InChI=1S/C20H22F3N3O/c21-20(22,23)16-7-4-8-18(13-16)25-19(27)24-17-9-11-26(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,24,25,27)
SMILES:
Molecular Formula: C20H22F3N3O
Molecular Weight: 377.4 g/mol

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

CAS No.:

Cat. No.: VC14739007

Molecular Formula: C20H22F3N3O

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea -

Specification

Molecular Formula C20H22F3N3O
Molecular Weight 377.4 g/mol
IUPAC Name 1-(1-benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C20H22F3N3O/c21-20(22,23)16-7-4-8-18(13-16)25-19(27)24-17-9-11-26(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,24,25,27)
Standard InChI Key MXZRHPHRSQJCML-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 1-(1-benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea . Its structure comprises a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a urea linkage connected to a 3-(trifluoromethyl)phenyl moiety (Figure 1). The trifluoromethyl group (-CF3_3) introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and solubility .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Registry Number160431-75-4
PubChem CID3848011
ChEMBL IDCHEMBL4086524
SMILESC1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
InChIKeyMXZRHPHRSQJCML-UHFFFAOYSA-N

Computed Physicochemical Properties

The compound’s lipophilicity, quantified by the XLogP3 value of 3.9 , suggests moderate membrane permeability. With two hydrogen bond donors and five acceptors , it exhibits potential for intermolecular interactions, critical for binding to biological targets. The rotatable bond count of 4 indicates conformational flexibility, which may influence its pharmacokinetic profile.

Table 2: Computed Physicochemical Descriptors

PropertyValue
Molecular Weight377.4 g/mol
Topological Polar Surface Area50.7 Ų
Rotatable Bond Count4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Structural Modifications

Structural Analogues and Derivatives

Modifications to the parent structure include:

  • 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207017-54-6): A methylene spacer between the piperidine and urea groups increases molecular weight to 391.4 g/mol .

  • 1-Benzyl-1-(1-benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea (CID 126696169): Dual benzyl substitution elevates lipophilicity (XLogP3 = 5.6) , likely altering bioavailability.

Table 3: Comparative Analysis of Analogues

CompoundMolecular WeightXLogP3Rotatable Bonds
Parent Compound (CID 3848011)377.4 3.9 4
2-Trifluoromethyl Derivative 391.4 N/AN/A
Double Benzyl Derivative 467.5 5.6 6

Pharmacological and Biological Data

Protein Interaction Studies

The compound is listed as a ligand in the Protein Data Bank (PDB) under PDBe Ligand Code 8Z7 and PDBe Structure 5V83 . This indicates its use in crystallographic studies to elucidate binding modes with target proteins, though the specific biological target remains undisclosed in public records. The urea moiety often participates in hydrogen bonding with enzyme active sites, suggesting potential protease or kinase inhibition activity.

Bioassay Results

Patent Landscape and Applications

WIPO Patent Scope

The compound is referenced in patents accessible via WIPO PATENTSCOPE using the InChIKey MXZRHPHRSQJCML-UHFFFAOYSA-N . While full patent texts are proprietary, the inclusion of this structure in multiple filings implies applications in:

  • Central Nervous System (CNS) Disorders: Piperidine derivatives frequently target neurotransmitter receptors.

  • Oncology: Urea-based inhibitors are explored for kinase modulation in cancer therapy.

Chemical Co-Occurrences in Patents

Co-occurrence analyses link the compound with patents mentioning fluorinated organic compounds and heterocyclic amines, underscoring its relevance in developing fluorinated therapeutics with enhanced metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator